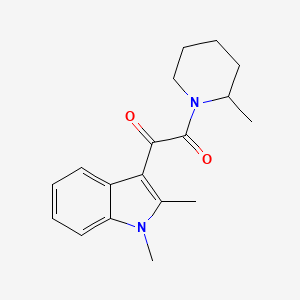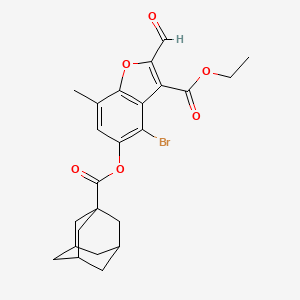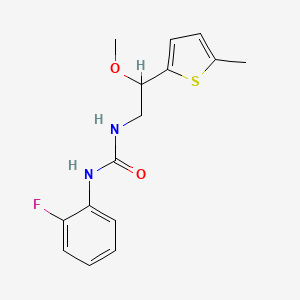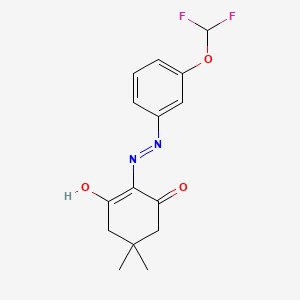
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPCA is a member of the enamide family and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood, but several studies have suggested that it inhibits the activity of various enzymes and proteins involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. It has also been found to inhibit the expression of cyclin D1, a protein that regulates the cell cycle and is overexpressed in several types of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the growth of cancer cells, and exhibit anti-inflammatory and antifungal properties. Additionally, this compound has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is its potent anticancer activity against various cancer cell lines. This compound has also been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research on (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide. One of the potential directions is to develop more efficient synthesis methods to increase the yield of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a potential cancer therapy. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory and fungal diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits potent anticancer activity against various cancer cell lines, inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest, and exhibits anti-inflammatory and antifungal properties. However, further studies are required to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide involves the reaction of 3-bromo-2-chlorobenzaldehyde with malononitrile in the presence of piperidine as a catalyst. The resulting product is then treated with acetic anhydride to obtain this compound in high yield. This method has been optimized for large-scale production and has been reported in several research articles.
Aplicaciones Científicas De Investigación
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. Several research studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to exhibit anti-inflammatory and antifungal properties, making it a potential candidate for the treatment of various inflammatory and fungal diseases.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSDDAWTRPFBLW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)Cl)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2984717.png)
![2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)
![2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2984720.png)


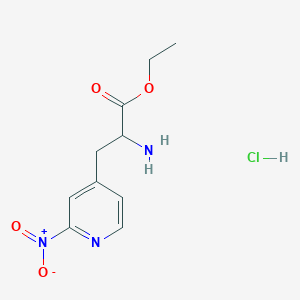
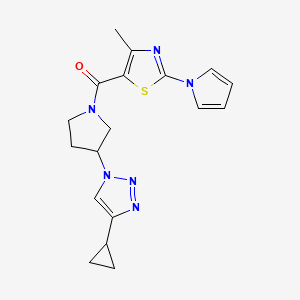
![[1-(2-Methoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2984725.png)
